Methyl 2-acetamido-3-(2-naphthyl)propenoate
Overview
Description
Methyl 2-acetamido-3-(2-naphthyl)propenoate is an organic compound with the molecular formula C16H15NO3 and a molar mass of 269.3 g/mol . This compound is characterized by its unique structure, which includes an acetamido group and a naphthyl group attached to a propenoate moiety. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-acetamido-3-(2-naphthyl)propenoate typically involves the reaction of 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
Methyl 2-acetamido-3-(2-naphthyl)propenoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-acetamido-3-(2-naphthyl)propenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and protein binding due to its unique structure.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(2-naphthyl)propenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Methyl 2-acetamido-3-(2-naphthyl)propenoate can be compared with similar compounds such as:
Methyl 2-acetamido-3-(1-naphthyl)propenoate: This compound has a similar structure but with the naphthyl group in a different position, which can affect its chemical properties and reactivity.
Ethyl 2-acetamido-3-(2-naphthyl)propenoate: The ethyl ester variant has slightly different physical properties and may exhibit different reactivity in certain chemical reactions.
Methyl 2-acetamido-3-(2-phenyl)propenoate: This compound has a phenyl group instead of a naphthyl group, leading to differences in its chemical behavior and applications
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-naphthalen-2-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZNCZFSIHSMV-GDNBJRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC2=CC=CC=C2C=C1)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569461 | |
Record name | Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131305-19-6 | |
Record name | Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.